Coriamyrtin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

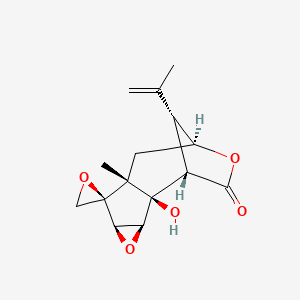

Coriamyrtin is a toxic γ-lactone naturally present in a multitude of plants, including Scurrula parasitica and Coriaria microphylla . It is known for its convulsant properties, acting as an antagonist of GABA A receptors . This compound has a complex structure with the IUPAC name (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of (+)-coriamyrtin involves a desymmetric strategy of a 1,3-cyclopentanedione moiety using an intramolecular aldol reaction . The synthesis includes the highly stereoselective construction of the cis-hydrindane skeleton and the formation of the 1,3-diepoxide moiety . The key reaction in this synthesis is the Grignard reaction of the ester with isopropenylmagnesium bromide .

Industrial Production Methods: Industrial production methods for coriamyrtin are not well-documented, likely due to its toxic nature and limited commercial applications. Most synthetic approaches are developed for research purposes rather than large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Coriamyrtin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for functionalization of the five-membered ring, particularly through epoxidation .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various epoxides and hydroxylated derivatives, depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Coriamyrtin has been explored for its anticancer properties. Studies involving extracts from Loranthus parasiticus, which contains this compound, have demonstrated significant tumor inhibition rates in animal models. Specifically, the polysaccharides isolated from this plant showed a tumor inhibition rate of 54% against sarcoma S180 growth in mice, indicating potential mechanisms involving apoptosis induction and cell cycle regulation through proteins such as Bax and Bcl-2 .

1.2 Neurotoxicology and Epilepsy Research

this compound is recognized as a neurotoxin and has been utilized in research to develop animal models for epilepsy. Its convulsive actions have been documented in various studies, where it was shown to induce seizures in mice . This property allows researchers to investigate epileptogenic mechanisms and the efficacy of antiepileptic drugs using this compound as a tool for inducing controlled seizures .

1.3 Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Extracts containing this compound have been tested against various pathogens, showcasing its potential as a natural antimicrobial agent . The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Synthesis and Chemical Properties

2.1 Total Synthesis

The total synthesis of this compound has been achieved using a desymmetric strategy involving a 1,3-cyclopentanedione moiety. This synthetic route not only facilitates the production of this compound for research purposes but also opens avenues for synthesizing related compounds with similar bicyclic structures . The ability to produce this compound synthetically allows for more extensive studies on its biological activity without the limitations posed by sourcing from natural plants.

2.2 Structural Studies

X-ray crystallographic studies have provided insights into the conformational details of this compound, enhancing the understanding of its interaction with biological targets . Such structural information is crucial for designing derivatives that may exhibit improved efficacy or reduced toxicity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Xiao et al., 2010 | Anticancer Activity | Polysaccharides from Loranthus parasiticus showed 54% tumor inhibition against sarcoma S180 in mice. |

| Zhou et al., 2004 | Epilepsy Models | This compound induced seizures in animal models, aiding in studying epileptogenic mechanisms. |

| Chang et al., 2024 | Antimicrobial Properties | Extracts containing this compound demonstrated significant antimicrobial activity against various pathogens. |

| Total Synthesis Study | Synthetic Chemistry | Achieved total synthesis of this compound via a desymmetric strategy, facilitating further biological studies. |

Mecanismo De Acción

Coriamyrtin exerts its effects by antagonizing GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . By blocking these receptors, this compound induces convulsions and other excitatory effects . The molecular targets include the GABA A receptor subunits, and the pathways involved are primarily related to neurotransmitter inhibition .

Comparación Con Compuestos Similares

Picrotoxinin: Another sesquiterpene lactone with similar convulsant properties.

Tutin: A related compound found in the same plant family with neurotoxic effects.

Coriatin: Shares structural similarities and is also found in Coriaria species.

Uniqueness: Coriamyrtin is unique due to its specific antagonistic action on GABA A receptors and its complex bicyclic structure with multiple functional groups . Its synthesis and functionalization present significant challenges, making it a compound of interest in synthetic organic chemistry .

Propiedades

Fórmula molecular |

C15H18O5 |

|---|---|

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

(1S,2R,3S,5R,6R,7R,9S,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8+,9+,10+,11-,13-,14+,15-/m0/s1 |

Clave InChI |

BWWDLKVKPVKBGJ-TWMZOSGRSA-N |

SMILES |

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |

SMILES isomérico |

CC(=C)[C@@H]1[C@@H]2C[C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C |

SMILES canónico |

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |

Sinónimos |

coriamyrtin coriamyrtine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.